molecular formula C21H24BrNO2 B4010831 3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide

Cat. No.: B4010831
M. Wt: 402.3 g/mol
InChI Key: RWVILFJCLRPDPA-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide is an organic compound that features a brominated hydroxyphenyl group, a cyclohexyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclohexyl and phenylpropanamide groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide is unique due to the presence of the brominated hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-16-11-12-20(24)19(13-16)18(15-7-3-1-4-8-15)14-21(25)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17-18,24H,2,5-6,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVILFJCLRPDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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